4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane
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Overview
Description
4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane is an organic compound that features both bromomethyl and methanesulfonylmethyl functional groups attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate diols or epoxides.
Introduction of Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Introduction of Methanesulfonylmethyl Group: The methanesulfonylmethyl group can be introduced through sulfonylation reactions using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The methanesulfonylmethyl group can be involved in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium cyanide (KCN), and thiols. Conditions typically involve polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Reagents such as potassium tert-butoxide (KOtBu) in tert-butanol can be used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Elimination Reactions: Alkenes are the major products.
Oxidation and Reduction: Products include sulfoxides and sulfides.
Scientific Research Applications
4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It can be used to study the effects of bromomethyl and methanesulfonylmethyl groups on biological systems.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to replace the bromine atom. The methanesulfonylmethyl group can participate in various redox reactions, altering the oxidation state of the sulfur atom and affecting the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-4-(methanesulfonylmethyl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Bromomethyl)-4-(methylsulfonylmethyl)oxane: Similar structure but with a methylsulfonyl group instead of a methanesulfonylmethyl group.
Uniqueness
4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane is unique due to the presence of both bromomethyl and methanesulfonylmethyl groups, which provide distinct reactivity patterns. The bromomethyl group is more reactive in nucleophilic substitution reactions compared to the chloromethyl group, while the methanesulfonylmethyl group offers different redox properties compared to the methylsulfonyl group.
Properties
IUPAC Name |
4-(bromomethyl)-4-(methylsulfonylmethyl)oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO3S/c1-13(10,11)7-8(6-9)2-4-12-5-3-8/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLALZRZALGVEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CCOCC1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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